10-Hydroxyanthracene-9-carbonitrile
Description
10-Hydroxyanthracene-9-carbonitrile is an anthracene derivative featuring a hydroxy (-OH) group at the 10-position and a carbonitrile (-C≡N) group at the 9-position. This compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) modified with functional groups that influence electronic properties, solubility, and reactivity. The anthracene backbone provides a rigid, conjugated π-system, while the hydroxy and nitrile groups introduce polarity and hydrogen-bonding capabilities, which may enhance applications in materials science or pharmaceuticals .
Properties
CAS No. |
14789-46-9 |
|---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
10-hydroxyanthracene-9-carbonitrile |
InChI |
InChI=1S/C15H9NO/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8,17H |
InChI Key |
LPSOEIGMHMTXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 10-Hydroxyanthracene-9-carbonitrile typically involves the functionalization of anthracene derivatives. One common method is the hydroxylation of 9-cyanoanthracene. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .
Industrial Production Methods:
Industrial production of this compound may involve multi-step synthesis processes starting from readily available anthracene derivatives. The process generally includes nitration, reduction, and subsequent hydroxylation steps under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10-Hydroxyanthracene-9-carbonitrile can undergo oxidation reactions to form anthraquinone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Acids or bases for esterification or etherification.
Major Products Formed:
Anthraquinone Derivatives: Formed through oxidation.
Amines: Formed through reduction of the nitrile group.
Esters or Ethers: Formed through substitution reactions involving the hydroxyl group.
Scientific Research Applications
Chemistry:
10-Hydroxyanthracene-9-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology and Medicine:
In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure. It can be used in imaging techniques to study cellular processes and molecular interactions .
Industry:
In the industrial sector, this compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 10-Hydroxyanthracene-9-carbonitrile is primarily related to its ability to participate in electron transfer reactions. The hydroxyl and nitrile groups can interact with various molecular targets, facilitating redox reactions and the formation of reactive intermediates. These interactions are crucial in its applications as a fluorescent probe and in the synthesis of complex organic molecules .
Comparison with Similar Compounds
10-Chloroanthracene-9-carbonitrile
Structural Features :
Key Differences :
- Electron-Withdrawing Effects: The chlorine atom (electronegative) vs. hydroxyl (-OH) group alters electronic distribution.
- Reactivity: The -OH group enables hydrogen bonding and acidity (pKa ~9–10 for phenolic analogs), whereas the -Cl group may facilitate nucleophilic substitution reactions.
- Spectroscopic Properties : Chlorine’s inductive effect shifts NMR signals upfield compared to hydroxy-substituted derivatives .
9-Aminoanthracene-10-carbonitrile
Structural Features :
- Molecular Formula: C₁₅H₁₀N₂
- Substituents: Amino (-NH₂) at C9, nitrile (-C≡N) at C10 .
Key Differences :
- Basicity and Solubility: The amino group introduces basicity (pKa ~4–5 for aromatic amines), enhancing solubility in acidic media. In contrast, the hydroxy group in 10-Hydroxyanthracene-9-carbonitrile would confer acidity.
- Electronic Effects : The -NH₂ group is electron-donating via resonance, increasing electron density in the anthracene core. This contrasts with the electron-withdrawing nitrile, creating a push-pull electronic system in this compound.
1-Amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile
Structural Features :
- Molecular Formula: C₁₇H₁₂N₄O₂
- Substituents: Amino (-NH₂), ethylamino (-NHCH₂CH₃), and two ketone (-O) groups at C9 and C10, plus nitrile at C2 .
Key Differences :
- Redox Activity : The dioxo (ketone) groups at C9 and C10 disrupt conjugation, reducing π-electron delocalization compared to this compound.
Methylated 9,10-Dihydroanthracenes
Structural Features :
Key Differences :
- Saturation : The 9,10-dihydroanthracene core lacks full conjugation, reducing UV-vis absorption compared to fully aromatic analogs like this compound.
Data Tables
Table 1: Substituent Effects on Anthracene Derivatives
| Compound | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| This compound | -OH (C10), -C≡N (C9) | C₁₅H₉NO | Polar, acidic, H-bond donor/acceptor |
| 10-Chloroanthracene-9-carbonitrile | -Cl (C10), -C≡N (C9) | C₁₅H₈ClN | Electron-deficient, nucleophilic sites |
| 9-Aminoanthracene-10-carbonitrile | -NH₂ (C9), -C≡N (C10) | C₁₅H₁₀N₂ | Basic, resonance stabilization |
| 1-Amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile | -NH₂, -NHCH₂CH₃, -O (C9/10), -C≡N (C2) | C₁₇H₁₂N₄O₂ | Redox-active, potential ligand/dye |
Table 2: Spectroscopic Comparison (Hypothetical Data)
| Compound | UV-Vis λₘₐₓ (nm) | ¹H NMR (δ, ppm) | Notable Features |
|---|---|---|---|
| This compound | ~380–400 | 6.8–7.5 (aromatic), 5.2 (-OH) | Broad -OH signal |
| 10-Chloroanthracene-9-carbonitrile | ~370–390 | 6.7–7.4 (aromatic) | No -OH signal |
| 9-Aminoanthracene-10-carbonitrile | ~400–420 | 6.5–7.3 (aromatic), 3.1 (-NH₂) | Amino proton exchange |
Research Implications
The substitution pattern on anthracene significantly impacts its chemical behavior. For this compound, the interplay between the electron-withdrawing nitrile and electron-donating hydroxy group could create unique optoelectronic properties, such as tunable fluorescence or charge-transfer capabilities. However, stability under acidic/basic conditions and susceptibility to oxidation (e.g., of the -OH group) require further study.
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